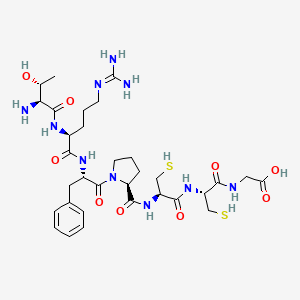

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-prolyl-L-cysteinyl-L-cysteinylglycine

Description

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-prolyl-L-cysteinyl-L-cysteinylglycine is a complex peptide compound It is composed of multiple amino acids, each contributing to its unique structure and properties

Properties

CAS No. |

652995-14-7 |

|---|---|

Molecular Formula |

C32H50N10O9S2 |

Molecular Weight |

782.9 g/mol |

IUPAC Name |

2-[[(2R)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |

InChI |

InChI=1S/C32H50N10O9S2/c1-17(43)25(33)30(50)38-19(9-5-11-36-32(34)35)27(47)39-20(13-18-7-3-2-4-8-18)31(51)42-12-6-10-23(42)29(49)41-22(16-53)28(48)40-21(15-52)26(46)37-14-24(44)45/h2-4,7-8,17,19-23,25,43,52-53H,5-6,9-16,33H2,1H3,(H,37,46)(H,38,50)(H,39,47)(H,40,48)(H,41,49)(H,44,45)(H4,34,35,36)/t17-,19+,20+,21+,22+,23+,25+/m1/s1 |

InChI Key |

SQCWFXRWYLQIFX-LRCKMWNOSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)NCC(=O)O)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CS)C(=O)NC(CS)C(=O)NCC(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-prolyl-L-cysteinyl-L-cysteinylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-prolyl-L-cysteinyl-L-cysteinylglycine can undergo various chemical reactions, including:

Oxidation: The cysteine residues can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME).

Substitution: Various reagents depending on the desired modification, such as alkylating agents for thiol groups.

Major Products Formed

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-prolyl-L-cysteinyl-L-cysteinylglycine has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in protein-protein interactions and enzyme activity.

Medicine: Potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the development of novel biomaterials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-prolyl-L-cysteinyl-L-cysteinylglycine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:

Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.

Receptor Binding: Interaction with cell surface receptors, triggering downstream signaling pathways.

Protein-Protein Interactions: Modulating interactions between proteins, affecting cellular functions.

Comparison with Similar Compounds

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-prolyl-L-cysteinyl-L-cysteinylglycine can be compared to other similar peptide compounds, such as:

- L-Threonyl-N~5~-(diaminomethylene)-L-ornithyl-L-α-aspartyl-L-leucine

- L-Threonyl-N~5~-(diaminomethylene)-L-ornithyl-L-lysine

- L-Leucyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine

These compounds share structural similarities but differ in their amino acid composition and functional properties, making each unique in its applications and effects.

Biological Activity

Receptor Binding and Signaling

The presence of the diaminomethylidene group on the ornithine residue suggests potential involvement in receptor binding and signaling pathways. This modification may enhance the peptide's ability to interact with specific cellular receptors, potentially modulating various biological processes.

Antioxidant Properties

The inclusion of cysteine residues in the peptide sequence indicates potential antioxidant properties. Cysteine is known for its role in glutathione synthesis, a crucial antioxidant in cellular systems. The presence of two cysteine residues in this compound may contribute to its ability to scavenge free radicals and protect against oxidative stress .

Enzyme Inhibition

The specific sequence of amino acids in this peptide may confer enzyme inhibitory properties. While exact targets are not known without further studies, similar peptides have shown inhibitory effects on various enzymes involved in cellular processes.

Potential Therapeutic Applications

Based on its structural components, this peptide may have potential therapeutic applications in areas such as:

- Neuroprotection

- Cardiovascular health

- Immune system modulation

However, these potential applications require extensive research and clinical trials for validation.

Comparative Analysis

To better understand the potential biological activity of this compound, we can compare it to similar peptides with known functions:

| Peptide | Structural Similarity | Known Biological Activity |

|---|---|---|

| Glutathione | Contains cysteine and glycine | Antioxidant, detoxification |

| Arginine-rich peptides | Contains diaminomethylidene group | Cell-penetrating, gene delivery |

| Proline-rich peptides | Contains proline | Neuroprotection, cognitive enhancement |

Research Gaps and Future Directions

While the potential biological activities of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-prolyl-L-cysteinyl-L-cysteinylglycine can be inferred from its structure, several research gaps exist:

- Specific Receptor Interactions : Studies are needed to identify which cellular receptors, if any, this peptide interacts with.

- Enzyme Inhibition Assays : Screening against various enzymes could reveal potential inhibitory effects.

- In Vivo Studies : Animal models would be crucial to understand the peptide's behavior in complex biological systems.

- Structure-Activity Relationship : Systematic modifications of the peptide sequence could help elucidate which structural features are critical for its biological activity.

- Pharmacokinetics and Pharmacodynamics : Understanding how the body processes this peptide is crucial for any potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.